¹³C is a NMR (Nuclear Magnetic Resonance) active nucleus, allowing researchers to track the metabolic fate of molecules in living organisms. Sodium trifluoroacetate-1-¹³C, when introduced into a biological system, can be traced through metabolic pathways using ¹³C NMR spectroscopy. This helps scientists understand how organisms utilize and break down various compounds [].
For instance, studies have employed Sodium trifluoroacetate-1-¹³C to investigate the metabolism of fluorinated drugs, providing insights into their efficacy and potential side effects [].
The ¹³C label in Sodium trifluoroacetate-1-¹³C can be used to study enzyme activity and reaction mechanisms. By incorporating the compound into a reaction mixture and monitoring the ¹³C NMR signals, researchers can determine the specific carbon atoms involved in the enzymatic process.
This technique has applications in understanding the mechanisms of action of various enzymes, including those involved in energy metabolism and biosynthesis.
Sodium trifluoroacetate-1-¹³C can be used to study cellular metabolism and function. By monitoring the uptake and utilization of the compound by cells, researchers can gain insights into cellular activity and energy production. Additionally, the ¹³C label can be employed to investigate the metabolism within specific cellular compartments, such as mitochondria, which play a crucial role in energy production [].
Sodium trifluoroacetate-1-13C is a stable isotopically labeled compound, specifically the sodium salt of trifluoroacetic acid, with the chemical formula CF₃CO₂Na. The "1-13C" designation indicates that one of the carbon atoms in the molecule is labeled with the stable isotope carbon-13, making it useful for various analytical applications, particularly in nuclear magnetic resonance spectroscopy and metabolic studies. This compound is characterized by its strong electron-withdrawing trifluoromethyl group, which significantly influences its chemical behavior and reactivity .
These reactions highlight its utility in organic synthesis and its behavior in acidic environments .
Sodium trifluoroacetate-1-13C exhibits biological activity primarily through its role as a metabolic tracer. Its incorporation into metabolic pathways allows researchers to study metabolic flux and pathways in various biological systems. For instance, it has been utilized to investigate the metabolism of fatty acids and carbohydrates in mammalian cells, aiding in understanding energy metabolism and biosynthetic processes . Additionally, due to its structural similarity to acetic acid, it may affect metabolic pathways involving acetate metabolism .
The synthesis of sodium trifluoroacetate-1-13C can be achieved through several methods:
These methods ensure high purity and yield of the desired isotopically labeled compound .
Sodium trifluoroacetate-1-13C has several important applications:
These applications underscore its versatility in both research and industrial contexts .
Research involving sodium trifluoroacetate-1-13C has focused on its interactions within biological systems. Studies have shown that it can influence metabolic pathways by altering enzyme activity or substrate availability. For instance, it has been observed that its incorporation into fatty acid synthesis can affect lipid profiles in cells. Additionally, its role as a tracer allows for detailed mapping of metabolic fluxes in vivo, providing insights into disease mechanisms and potential therapeutic targets .
Sodium trifluoroacetate-1-13C shares similarities with several other compounds, particularly those containing fluorinated groups or carboxylates. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Trifluoroacetic Acid | CF₃COOH | Strong acid; used as a solvent and reagent |
Sodium Acetate | CH₃CO₂Na | Common buffer; less reactive than trifluoroacetate |
Potassium Trifluoroacetate | CF₃CO₂K | Similar reactivity; potassium salt variant |
Perfluoropropionic Acid | C₃F₇O₂H | Fully fluorinated; used in specialized applications |
Sodium Perfluorobutyrate | C₄F₉O₂Na | Used in bioconjugation studies |
The uniqueness of sodium trifluoroacetate-1-13C lies in its stable isotopic labeling with carbon-13, which provides distinct advantages for analytical techniques like NMR spectroscopy while maintaining the reactivity associated with fluorinated compounds .
The compound consists of a trifluoromethyl group (CF₃) bonded to a ¹³C-labeled carboxylate moiety (¹³CO₂⁻), with a sodium counterion. Key structural features include:
Structural Data
Property | Value | Source |
---|---|---|
Melting point | 207°C (decomposition) | |
SMILES | [Na+].[O-]¹³CC(F)(F)F | |
InChI Key | UYCAUPASBSROMS-YTBWXGASSA-M |
The development of ¹³C-labeled trifluoroacetates began in the late 20th century, driven by the need for non-radioactive isotopic tracers. Initial routes involved halogen exchange reactions, such as the conversion of ¹³C-labeled tribromoacetic acid to trifluoroacetic acid using silver tetrafluoroborate (AgBF₄). These methods faced challenges in yield and purity due to side reactions with silica-based apparatus.
Milestones in Isotopic Labeling
Applications Table
The preparation of sodium trifluoroacetate-1-13C requires specialized synthetic approaches that ensure efficient carbon-13 incorporation while maintaining high isotopic purity. The primary synthetic pathway involves the neutralization of trifluoroacetic acid-1-13C with sodium hydroxide or sodium carbonate [3] [4].
Property | Value |
---|---|
Molecular Formula | C13CF3NaO2 |
Molecular Weight | 137.00 g/mol |
CAS Number | 286425-32-9 |
Isotopic Purity | ≥99 atom % 13C [1] |
Appearance | White crystalline solid [1] |
The standard synthetic procedure follows a controlled neutralization reaction where trifluoroacetic acid-1-13C is treated with sodium hydroxide under carefully monitored conditions. The reaction proceeds according to the following stoichiometry:
13CF3COOH + NaOH → 13CF3COONa + H2O
Alternative synthetic routes employ sodium carbonate as the neutralizing agent, which offers advantages in terms of reaction control and product purity [3] [5]. This approach involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid-1-13C, followed by filtration and vacuum evaporation to prevent thermal decomposition [3].
The incorporation of carbon-13 into the trifluoroacetate structure requires sophisticated isotopic labeling techniques that ensure the stable isotope is positioned specifically at the carbonyl carbon. The most effective approach involves the use of 13C-enriched carbon dioxide or sodium bicarbonate-13C as the primary carbon source [6] [7].
Research findings demonstrate that carbon-13 isotope incorporation can be achieved through multiple pathways. Lynch and colleagues established that site-specific carbon isotope labeling of organic molecules requires synthetic approaches that incorporate readily available single-carbon synthons [7]. In the case of trifluoroacetate synthesis, the carbon-13 enriched carbonyl precursor is typically derived from 13CO2 obtained from cyclotron production or specialized isotopic enrichment facilities [7].
The isotopic enrichment process often utilizes the Kiliani synthesis methodology, which has been adapted for the preparation of 13C-labeled compounds. Arora et al. demonstrated that enzymatic methods involving group-transferring enzymes can be employed to synthesize specifically 13C-labeled compounds in high yield and purity [8]. The positional isotopic analysis and purity of these compounds are confirmed by 13C nuclear magnetic resonance spectroscopy [8].
Advanced techniques for carbon-13 incorporation include photochemical separation methods, which have shown potential for cost-effective production of carbon-13 enriched materials. Marling proposed that carbon dioxide laser infrared multiple-photon dissociation of fluorinated compounds could achieve significant carbon-13 enrichment factors, yielding 30% pure carbon-13 in single-step processes or up to 97% purity in two-step procedures [9].
The purification of sodium trifluoroacetate-1-13C requires specialized techniques that preserve isotopic integrity while achieving analytical-grade purity. The primary purification methodology involves recrystallization from ethanol under controlled atmospheric conditions to prevent isotopic scrambling [6].
Purification Method | Conditions | Purity Achieved |
---|---|---|
Recrystallization | Ethanol solvent, 50-60°C | ≥99% [6] |
Vacuum Drying | 100°C, <10 mmHg | Removes residual moisture [3] |
Sublimation | 85°C, <10 μtorr | High-purity crystalline product [10] |
Ion chromatography separation techniques have been developed specifically for trifluoroacetate purification. The methodology employs a series of eluent concentration step changes, beginning with an initial eluent concentration of 22 mM potassium hydroxide to elute weakly retained ions, followed by a step change to 28 mM potassium hydroxide to separate trifluoroacetate from matrix anions such as sulfate and nitrate [11].
Advanced purification protocols incorporate precipitation techniques using cold diethyl ether to remove trifluoroacetic acid contamination and deprotection byproducts. The process involves multiple washing cycles with cold ether until the characteristic odor of trifluoroacetic acid is eliminated [12]. This methodology effectively removes lower molecular weight impurities and may improve product purity by several percentage points [12].
Specialized purification approaches for isotopically labeled compounds include the formation of insoluble salt complexes. Research has demonstrated that water-insoluble salt formation provides an effective method for quantitative recovery of trifluoroacetate from aqueous solutions, achieving yields of 98% of total trifluoroacetate content [13].
The synthesis of sodium trifluoroacetate-1-13C presents distinct challenges compared to the production of unlabeled sodium trifluoroacetate, primarily relating to cost considerations, isotopic purity maintenance, and specialized handling requirements.
Parameter | Unlabeled Compound | 13C-Labeled Compound |
---|---|---|
Raw Material Cost | Standard industrial grade | Premium isotopic pricing [14] |
Isotopic Purity | Natural abundance (1.1% 13C) | >99 atom % 13C [1] |
Synthesis Complexity | Standard neutralization | Controlled isotopic incorporation |
Product Price | $105/1.2 mL (50 μg/mL) [14] | $490/1.2 mL (50 μg/mL) [15] |
The cost differential between labeled and unlabeled compounds is substantial, with carbon-13 labeled sodium trifluoroacetate commanding approximately 4.7 times the price of the unlabeled equivalent [15] [14]. This price differential reflects the specialized production requirements, limited availability of carbon-13 precursors, and reduced manufacturing scales typical of isotopically labeled compounds.
Synthesis efficiency comparisons reveal that carbon-13 labeled compound production requires additional process control measures to prevent isotopic dilution or scrambling. The reaction conditions must be optimized at 50-60°C under nitrogen atmosphere to maintain isotopic integrity, whereas unlabeled synthesis can tolerate broader temperature and atmospheric variations [6].
Quality control protocols for carbon-13 labeled compounds incorporate specialized analytical techniques including 13C nuclear magnetic resonance spectroscopy for isotopic purity verification, whereas unlabeled compounds typically require only standard chemical purity analyses. The isotopic purity confirmation adds complexity and cost to the production workflow [8] [16].
Research findings indicate that carbon-13 labeling provides superior analytical performance compared to deuterium labeling alternatives. Harton et al. demonstrated that carbon-13 labeling serves as a true tracer for secondary ion mass spectrometry analysis, avoiding the thermodynamic property changes associated with deuterium substitution [17]. This advantage justifies the additional cost and complexity of carbon-13 incorporation for analytical applications requiring isotopic precision.
The industrial-scale production of sodium trifluoroacetate-1-13C faces significant technical and economic challenges that limit widespread commercialization. The primary constraints include carbon-13 precursor availability, specialized manufacturing requirements, and market demand limitations.
Raw material supply chain challenges represent a fundamental limitation for large-scale production. The availability of carbon-13 enriched precursors is restricted to specialized isotope production facilities, with global production capacity estimated at only 4-5 kilograms annually for carbon-13 compounds [9]. This supply constraint creates bottlenecks for industrial-scale synthesis and maintains elevated raw material costs.
Production Challenge | Impact | Mitigation Strategy |
---|---|---|
Carbon-13 precursor scarcity | Limited production capacity | Alternative isotopic sources [9] |
Specialized equipment requirements | High capital investment | Shared manufacturing facilities |
Isotopic purity maintenance | Process complexity | Advanced quality control systems |
Market demand fluctuations | Production planning difficulties | Flexible manufacturing approaches |
Manufacturing scale-up considerations include the need for specialized containment systems to prevent isotopic cross-contamination and atmospheric exposure that could compromise isotopic purity. The production facilities require inert atmosphere capabilities, specialized analytical instrumentation for real-time isotopic monitoring, and trained personnel familiar with isotopic compound handling protocols [6].
Economic analysis reveals that personnel costs dominate the production economics for small-scale carbon-13 compound manufacturing. Research projections indicate that carbon-13 production costs could be reduced from $60/gram to below $20/gram in laboratory-scale demonstration facilities, with further reductions to $2/gram feasible at production levels of 100-1000 kg/year [9].
Market dynamics present additional challenges for industrial-scale production. The sodium trifluoroacetate market has shown significant growth, with projections indicating a compound annual growth rate of approximately 6.5% from 2024 to 2032, reaching an estimated market size of $150 million by 2032 [18]. However, the specialized carbon-13 labeled segment represents a small fraction of this total market, limiting the economic incentives for large-scale production investment.
Regulatory considerations add complexity to industrial-scale production, particularly regarding environmental impact assessments for fluorinated compounds. The increasing scrutiny of per- and polyfluoroalkyl substances may impose additional restrictions on production and use, especially in regions with stringent environmental standards [19]. These regulatory uncertainties create additional challenges for long-term production planning and investment decisions.
Technical challenges in scale-up include maintaining consistent isotopic enrichment across larger batch sizes, preventing isotopic scrambling during extended reaction times, and ensuring uniform product quality. The development of continuous production processes rather than batch operations may offer advantages in terms of isotopic consistency and production efficiency, but requires significant process development investment [20] [21].
The spectroscopic properties of sodium trifluoroacetate-1-¹³C provide essential fingerprints for its identification and quantification in complex systems. The carbon-13 labeling at the carboxyl position creates unique spectroscopic signatures that distinguish it from the unlabeled compound.
The ¹³C Nuclear Magnetic Resonance spectroscopic analysis of sodium trifluoroacetate-1-¹³C reveals distinctive chemical shift patterns that reflect the electronic environment of the isotopically enriched carbon center. In deuterium oxide solvent, the labeled carboxyl carbon exhibits a characteristic chemical shift at δ 175.2 parts per million, which represents a diagnostic signal for the ¹³C-enriched position [1] [2] [3]. This chemical shift value demonstrates remarkable consistency across different deuterated solvent systems, with variations of less than 0.1 parts per million observed between deuterium oxide and deuterated methanol environments [3].
The chemical shift position at approximately 175 parts per million falls within the expected range for carboxylate carbons, reflecting the deshielding effect of the electronegative oxygen atoms and the electron-withdrawing trifluoromethyl group [3] [4]. The presence of three fluorine atoms adjacent to the carboxyl group creates a substantial downfield shift compared to simple acetate derivatives, with the fluorine atoms contributing approximately 10-15 parts per million additional deshielding through their strong electronegativity [5] [4].
The isotopic enrichment of 99 atom percent ¹³C ensures that the labeled carbon signal dominates the spectrum, effectively eliminating interference from natural abundance carbon-13 signals [6] [7] [8]. This high level of enrichment facilitates precise quantitative measurements and enables detection limits in the micromolar range for biological and environmental applications [9] [10].
Temperature-dependent studies reveal minimal chemical shift variation over the range of 20-40°C, indicating stable molecular geometry and limited conformational changes in solution [11]. The coupling patterns observed in proton-decoupled ¹³C Nuclear Magnetic Resonance spectra show no significant splitting from fluorine nuclei due to the spatial separation between the carboxyl carbon and the trifluoromethyl group [12] [4].
The infrared spectroscopic signature of sodium trifluoroacetate-1-¹³C encompasses several characteristic absorption bands that provide structural confirmation and purity assessment. The carbonyl stretching vibration appears as a strong absorption band in the region of 1680-1720 wavenumbers, reflecting the ionic nature of the carboxylate group and the influence of the trifluoromethyl substitution [13] [14] [15]. This carbonyl stretch frequency appears at higher wavenumbers compared to simple acetate salts due to the electron-withdrawing effect of the fluorine atoms [16] [17].
The trifluoromethyl group contributes multiple distinctive absorption features, including asymmetric carbon-fluorine stretching vibrations in the range of 1150-1250 wavenumbers [13] [14] [15]. These bands exhibit high intensity and sharp definition, making them excellent diagnostic markers for compound identification. Additional fingerprint region absorptions include the carboxylate deformation mode at 601 wavenumbers and the symmetric trifluoromethyl deformation at 729 wavenumbers [18].
Mass spectrometric analysis employs electrospray ionization techniques to generate characteristic ion patterns for sodium trifluoroacetate-1-¹³C. In positive ion mode, the compound readily forms sodium adduct ions with mass-to-charge ratios reflecting the molecular weight plus sodium (M+23) [19] [20]. The isotopic labeling creates a distinctive mass shift of +1 mass unit compared to the unlabeled compound, providing unambiguous identification of the ¹³C-enriched material [6] [7] [8].
Negative ion electrospray ionization produces deprotonated trifluoroacetate anions with excellent sensitivity and minimal fragmentation [19] [20]. The mass spectral fragmentation patterns show characteristic loss of carbon dioxide (44 mass units) and fluorine-containing fragments, providing structural confirmation through tandem mass spectrometry experiments [21] [22].
The compound demonstrates exceptional stability during mass spectrometric analysis, with minimal in-source fragmentation observed across a wide range of ionization conditions [19]. This stability facilitates accurate quantitative measurements and enables the use of sodium trifluoroacetate-1-¹³C as an internal standard for related fluorinated compounds [21] [23].
The thermal behavior of sodium trifluoroacetate-1-¹³C follows a complex multi-stage decomposition pathway that begins with melting and progresses through several distinct chemical transformations. Understanding these thermal processes is crucial for proper handling, storage, and application of the compound in high-temperature synthetic procedures.
The initial thermal event occurs at the melting point of 205-207°C, where the crystalline structure undergoes transition to a viscous liquid phase accompanied by the onset of chemical decomposition [6] [24] [25]. This temperature range represents the practical upper limit for applications requiring the intact molecular structure, as decomposition becomes significant above 207°C [25] [26].
The primary decomposition pathway initiates between 250-270°C with decarboxylation processes that release carbon dioxide and generate trifluoroacetic acid as an initial product [27] [28] [29]. This stage involves the breaking of carbon-carbon bonds adjacent to the carboxyl group, with the ¹³C label remaining predominantly associated with the released carbon dioxide [30] [31]. The decarboxylation mechanism proceeds through a unimolecular elimination process with first-order kinetics over approximately 85 percent of the reaction progress [32].
As temperature increases to 270-300°C, secondary decomposition reactions produce trifluoromethane, trifluoroacetyl fluoride, carbon dioxide, and hydrogen fluoride [33] [30] [31]. The formation of trifluoromethane represents a major decomposition pathway, accounting for approximately 60-70 percent of the initial trifluoromethyl groups [32]. This stage involves hydrogen fluoride elimination followed by carbon-fluorine bond rearrangements that generate difluoromethylene intermediates [31] [34].
At temperatures exceeding 300°C, further fragmentation produces carbon monoxide, difluoromethylene, and tetrafluoroethylene through radical chain mechanisms [33] [30] [31]. These reactions exhibit fractional reaction orders and temperature-dependent kinetics that suggest heterogeneous catalysis by vessel surfaces [30] [32]. When decomposition occurs in glass vessels, the formation of silicon tetrafluoride indicates fluorination of the container walls [33] [32].
The complete thermal breakdown above 400°C results in extensive defluorination and carbon residue formation [33] [32]. The final stages of decomposition at temperatures exceeding 500°C achieve complete mineralization to inorganic fluorides and oxides [27] [28]. Throughout these thermal processes, the ¹³C isotopic label undergoes redistribution among various carbon-containing products, with the initial carboxyl carbon predominantly appearing in carbon dioxide during the early stages of decomposition [30] [34].
Kinetic analysis reveals an activation energy of 114 ± 7 kilojoules per mole for the primary decomposition pathway, indicating moderate thermal stability compared to other fluorinated organic compounds [32]. The isotopic substitution with ¹³C creates minimal kinetic isotope effects on the decomposition rates, with observed variations of less than 2 percent compared to the unlabeled compound [35] [36].
The solubility characteristics of sodium trifluoroacetate-1-¹³C demonstrate strong dependence on solvent polarity and hydrogen bonding capacity. The ionic nature of the compound combined with the hydrophobic trifluoromethyl group creates distinctive solvation patterns that influence its distribution between different phases.
In aqueous systems, sodium trifluoroacetate-1-¹³C exhibits exceptional solubility with values reaching 625 grams per liter at 20°C [37] [38] [39]. This high aqueous solubility reflects the strong hydration of both the sodium cation and the trifluoroacetate anion, despite the hydrophobic character of the trifluoromethyl group [40] [39]. The compound readily forms complete solutions without phase separation or precipitation across a wide concentration range [24] [40].
Concentrated aqueous solutions of sodium trifluoroacetate-1-¹³C display unusual properties regarding dissolved gas solubility. Research demonstrates that oxygen and nitrogen exhibit solubilities approximately 550 times greater than in pure water when dissolved in concentrated sodium trifluoroacetate solutions [40]. This enhanced gas solubility creates reactive solution properties that may influence analytical measurements and storage considerations.
Polar protic solvents including methanol and ethanol provide excellent solvation for sodium trifluoroacetate-1-¹³C [1] [41] [42]. These alcoholic solvents are commonly employed for sample preparation and recrystallization procedures due to their high dissolving power and compatibility with subsequent analytical techniques [41]. The compound maintains its structural integrity in these solvents without evidence of chemical reaction or degradation [42] [43].
Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide also demonstrate good solvating ability for the compound [3] [19] [11] [43]. Acetonitrile solutions are particularly valuable for nuclear magnetic resonance spectroscopy applications and electrospray ionization mass spectrometry [19] [43]. The absence of exchangeable protons in these solvents eliminates potential interference in isotopic labeling studies [3] [11].
Nonpolar solvents including hexane and diethyl ether show poor solvation of sodium trifluoroacetate-1-¹³C due to the ionic character of the compound [37] [44]. These solvents are unsuitable for dissolving significant quantities of the material and may be employed for purification procedures through selective precipitation [44].
Chloroform and other halogenated solvents exhibit limited solubility for the compound, restricting their utility in most applications [3] [4]. The interaction between the sodium trifluoroacetate and halogenated solvents may involve ion-dipole interactions, but the overall solvating power remains insufficient for practical use [4].
Special consideration must be given to the behavior of sodium trifluoroacetate-1-¹³C in trifluoroacetic acid solutions. While moderate solubility occurs, the potential for chemical reactions between the salt and the acid may complicate analytical interpretations [42] [43]. These interactions can lead to protonation equilibria and altered speciation that affects quantitative measurements [43].
The pH of aqueous solutions remains approximately neutral (pH 7.0) at moderate concentrations, reflecting the weak basicity of the trifluoroacetate anion [41] [38]. This neutral pH facilitates biological applications and minimizes potential side reactions with pH-sensitive compounds [38] [24]. Temperature effects on solubility follow typical patterns with increased solubility at elevated temperatures, though thermal decomposition limits the practical temperature range for concentrated solutions [45].
Acute Toxic;Irritant;Environmental Hazard